N-(4-bromo-3-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.
Substitution Reactions: The introduction of the 4-bromo-3-methylphenyl and 3,4-dimethylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions may involve the use of appropriate halogenated precursors and nucleophiles.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the triazole derivative with an amine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The bromine atom in the 4-bromo-3-methylphenyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The triazole ring and the aromatic substituents play a crucial role in binding to the target sites, thereby exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- 1-(4-Fluorophenyl)piperazine
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
N-(4-bromo-3-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of a triazole ring with aromatic substituents. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both bromine and methyl groups further enhances its reactivity and potential for functionalization.
Properties
Molecular Formula |
C18H18BrN5O |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H18BrN5O/c1-10-4-5-13(8-11(10)2)20-17-16(22-24-23-17)18(25)21-14-6-7-15(19)12(3)9-14/h4-9H,1-3H3,(H,21,25)(H2,20,22,23,24) |
InChI Key |
OPSHBBGXYCOKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)Br)C)C |
Origin of Product |
United States |
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